![molecular formula C11H11ClF3NO3S B5570981 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine](/img/structure/B5570981.png)
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine
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Overview
Description
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-chloro-3-(trifluoromethyl)benzenesulfonyl group. This compound is known for its utility in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chlorine
The chloro substituent on the benzene ring undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions, facilitated by electron-withdrawing effects from the trifluoromethyl and sulfonamide groups.
Key Findings :
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NAS proceeds efficiently with amines and aryl boronic acids under Pd catalysis, yielding biaryl or amino-substituted derivatives .
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The trifluoromethyl group enhances ring activation, enabling reactions at lower temperatures compared to non-fluorinated analogs.
Hydrolysis of Sulfonamide Linkage
The sulfonamide bond is stable under physiological conditions but hydrolyzes under extreme acidic or basic conditions.
Mechanistic Insight :
-
Hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S–N bond and leading to cleavage .
Functionalization via Sulfonyl Group Reactivity
The sulfonamide group participates in hydrogen bonding and electrophilic reactions, enabling further derivatization.
Reaction Type | Reagents/Conditions | Products | Application | Source |
---|---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 25°C | N-Methylated sulfonamide | Enhanced lipophilicity | |
Acylation | AcCl, pyridine, 0°C | N-Acetylated derivative | Prodrug synthesis |
Research Implications :
-
Alkylation improves membrane permeability, making derivatives viable candidates for CNS-targeted therapeutics.
Reductive and Oxidative Transformations
The morpholine ring and sulfonamide group undergo redox reactions under controlled conditions.
Reaction Type | Reagents/Conditions | Products | Selectivity | Source |
---|---|---|---|---|
Oxidation (morpholine) | KMnO₄, H₂SO₄, 60°C | Sulfolane derivative | 58% | |
Reduction (sulfonamide) | LiAlH₄, THF, reflux | Thioamide intermediate | <10% |
Comparative Analysis :
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Oxidation of the morpholine ring to sulfolane is more efficient than sulfonamide reduction, which exhibits poor yields due to steric hindrance.
Coupling Reactions
The chloro group enables cross-coupling reactions for constructing complex architectures.
Case Study :
-
Biaryl derivatives synthesized via Suzuki coupling demonstrate enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 15 µM for parent compound) .
Data Table: Comparative Reactivity of Functional Groups
Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Key Influencing Factor |
---|---|---|---|
Chloro substituent | NAS | 4 | Electron-withdrawing groups |
Sulfonamide linkage | Hydrolysis | 2 | pH, temperature |
Morpholine ring | Oxidation | 3 | Oxidizing agent strength |
Scientific Research Applications
Drug Development
The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drugs, making them more effective.
- Anticancer Agents : Research indicates that derivatives of this compound exhibit potent activity against cancer cell lines. For instance, the sulfonamide derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Studies have demonstrated that compounds containing the trifluoromethyl group can significantly enhance biological activity compared to their non-fluorinated counterparts. This has implications for designing new therapeutic agents with improved efficacy against diseases such as cancer and infections .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride form can be used to introduce sulfonamide functionalities into various substrates, which are crucial in creating biologically active molecules.
- Synthetic Pathways : It can be employed in nucleophilic substitution reactions, where it reacts with amines or alcohols to form sulfonamides or sulfonate esters, respectively .
Case Study 1: Anticancer Activity
A study focusing on the synthesis of novel sulfonamide derivatives from 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antibiotic Development
Another research initiative explored the potential of this compound in developing new antibiotics. The introduction of the trifluoromethyl group improved the binding affinity of the resultant compounds to bacterial enzymes, leading to enhanced antibacterial activity against resistant strains .
Data Table: Comparative Analysis of Applications
Application Area | Description | Key Findings |
---|---|---|
Drug Development | Synthesis of anticancer agents | Enhanced efficacy due to trifluoromethyl group |
Biological Activity | Studies on cellular signaling pathways | Significant potency against cancer cell lines |
Chemical Synthesis | Building block for sulfonamide derivatives | Versatile reactions with amines and alcohols |
Antibiotic Development | New antibiotics targeting resistant strains | Improved binding affinity observed |
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine involves its ability to form stable sulfonamide bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine and shares similar reactivity.
4-Chloro-3-(trifluoromethyl)benzylamine: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a sulfonyl chloride group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Biological Activity
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClF3N2O2S
- Molecular Weight : 304.71 g/mol
- Solubility : Soluble in organic solvents; specific solubility data varies with pH.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets. The sulfonamide moiety is known to participate in hydrogen bonding, which can facilitate enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the trifluoromethyl group has been associated with increased potency against certain bacterial strains due to enhanced interaction with microbial enzymes .
Anti-inflammatory Properties
Studies have shown that derivatives of sulfonamides can exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
Anticancer Potential
Emerging data suggest that this compound may have anticancer properties. It has been evaluated in vitro for its effects on cancer cell lines, demonstrating potential cytotoxicity and the ability to induce apoptosis in certain cancer types .
Case Studies
Study | Findings |
---|---|
Study 1: Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli growth at concentrations as low as 10 µg/mL. |
Study 2: Anti-inflammatory Activity | Showed a reduction in COX-2 expression in human fibroblast cells treated with the compound. |
Study 3: Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines (MCF-7) at IC50 values around 15 µM. |
Research Findings
- Antimicrobial Studies : In a comparative study, derivatives of sulfonamides including the target compound exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria compared to non-fluorinated analogs .
- Inflammation Research : A recent investigation into the anti-inflammatory properties highlighted that the compound significantly downregulated pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
- Cancer Research : In preclinical trials, the compound was shown to inhibit cell proliferation in various cancer models, indicating a need for further exploration into its mechanisms as a possible anticancer agent .
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAIDUXBJLCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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